molecular formula C21H36O3 B14523410 5-(Hexadecyloxy)furan-2-carbaldehyde CAS No. 62702-72-1

5-(Hexadecyloxy)furan-2-carbaldehyde

Cat. No.: B14523410
CAS No.: 62702-72-1
M. Wt: 336.5 g/mol
InChI Key: TUNFMZRLKFTFJH-UHFFFAOYSA-N
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Description

5-(Hexadecyloxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a hexadecyloxy group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexadecyloxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of furan-2-carbaldehyde with hexadecanol under acidic conditions to introduce the hexadecyloxy group. The reaction typically proceeds as follows:

    Starting Materials: Furan-2-carbaldehyde and hexadecanol.

    Reaction Conditions: Acidic catalyst (e.g., sulfuric acid) and heating.

    Procedure: The furan-2-carbaldehyde is mixed with hexadecanol in the presence of an acidic catalyst and heated to facilitate the alkylation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Hexadecyloxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(Hexadecyloxy)furan-2-carboxylic acid.

    Reduction: 5-(Hexadecyloxy)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hexadecyloxy)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Hexadecyloxy)furan-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and hexadecyloxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic.

    5-(Methoxy)furan-2-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different physical and chemical properties.

    5-(Octadecyloxy)furan-2-carbaldehyde: Contains a longer alkyl chain, which may affect its solubility and reactivity.

Uniqueness

5-(Hexadecyloxy)furan-2-carbaldehyde is unique due to the presence of the hexadecyloxy group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

62702-72-1

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

5-hexadecoxyfuran-2-carbaldehyde

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3

InChI Key

TUNFMZRLKFTFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(O1)C=O

Origin of Product

United States

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